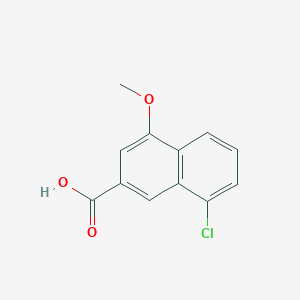
8-Chloro-4-methoxy-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- is an organic compound with the molecular formula C13H9ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a chlorine atom, and a methoxy group attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- typically involves the chlorination and methoxylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by methoxylation using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- may involve large-scale chlorination and methoxylation processes. These processes are typically carried out in batch reactors or continuous flow systems, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives. Substitution reactions can result in a variety of functionalized naphthalene compounds.
科学的研究の応用
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chlorine and methoxy groups, making it less reactive in certain chemical reactions.
8-Chloro-2-naphthoic acid: Contains a chlorine atom but lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
2-Naphthalenecarboxylic acid, 8-chloro-4-methoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical modifications and applications compared to its simpler analogs.
特性
分子式 |
C12H9ClO3 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
8-chloro-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-11-6-7(12(14)15)5-9-8(11)3-2-4-10(9)13/h2-6H,1H3,(H,14,15) |
InChIキー |
SSKZPOOTBWGDJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



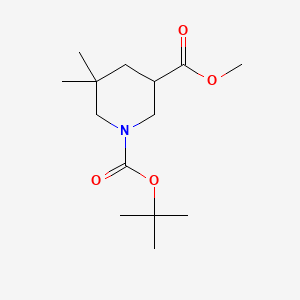
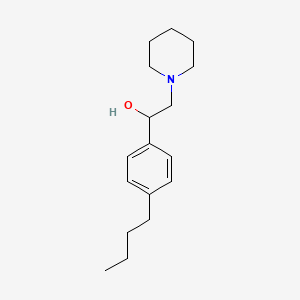
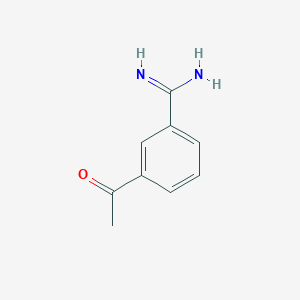
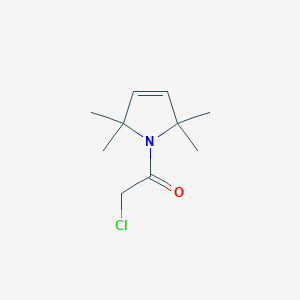
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
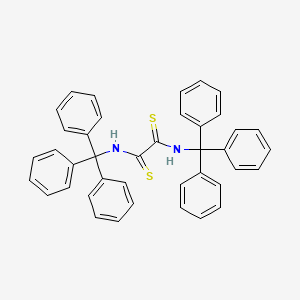

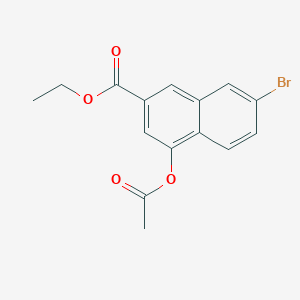

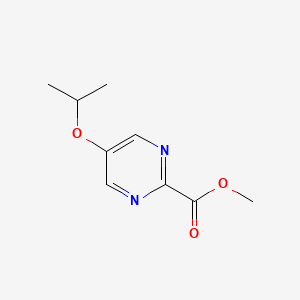
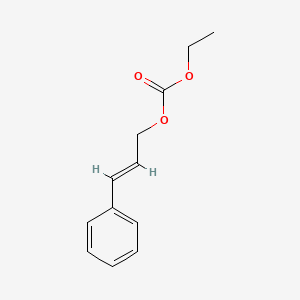
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
